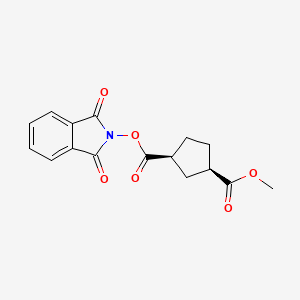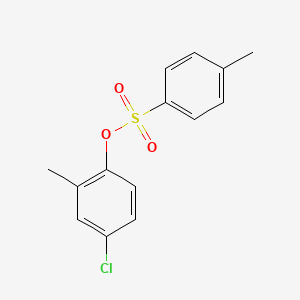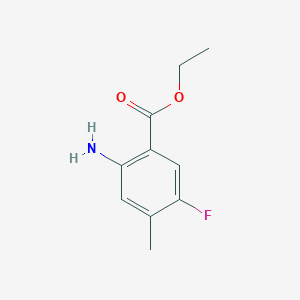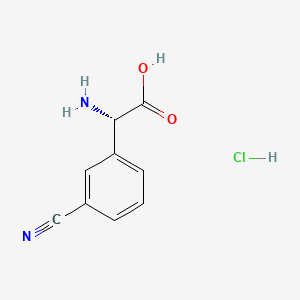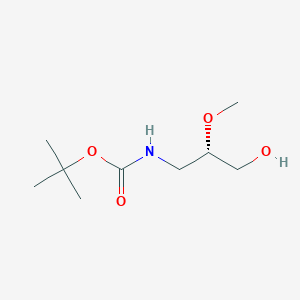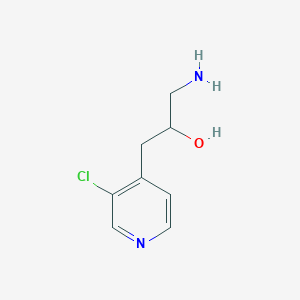
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a three-carbon chain, which is further connected to a chloropyridine ring
Preparation Methods
The synthesis of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-chloropyridine with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to introduce the amino and hydroxyl groups at the desired positions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be compared with similar compounds such as:
3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol: Another isomer with a different arrangement of functional groups.
2-(6-chloropyridin-3-yl)propan-2-ol: A related compound with variations in the carbon chain and functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-amino-3-(3-chloropyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-5-11-2-1-6(8)3-7(12)4-10/h1-2,5,7,12H,3-4,10H2 |
InChI Key |
HWBYSVZJYQAZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CC(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



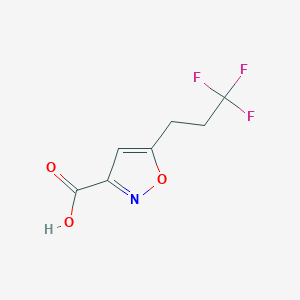
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)

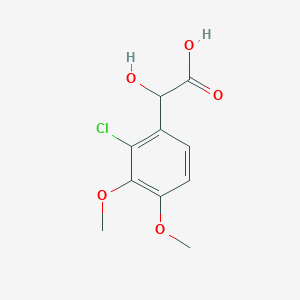
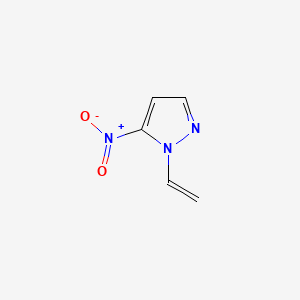
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
